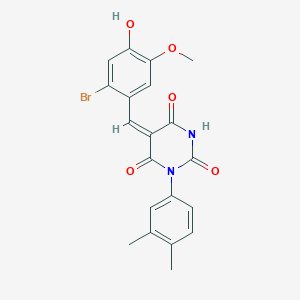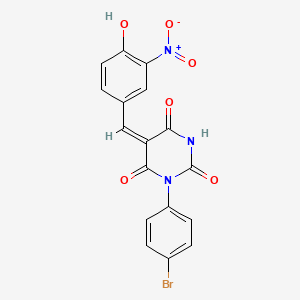![molecular formula C14H12BrNO3S B5908630 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908630.png)
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione, also known as BZML, is a synthetic compound that belongs to the thiazolidinedione family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In
Wirkmechanismus
The mechanism of action of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of COX-2, the induction of apoptosis, and the modulation of insulin signaling. 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can inhibit the activity of COX-2 and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic mice. However, the exact biochemical and physiological effects of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione in vivo are still unknown and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits reversible photochromism, which makes it suitable for use in optical devices. However, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of the results. It also has limited solubility in water, which can make it challenging to use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a photochromic material for use in optical devices. Additionally, the mechanism of action of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its biochemical and physiological effects. Finally, the development of more stable and water-soluble derivatives of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione could improve its utility in biological assays.
Synthesemethoden
The synthesis of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione with 4-(allyloxy)-3-bromobenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione. The yield of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic mice.
In material science, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications as a photochromic material. It exhibits reversible photochromism, which means that it can change its color upon exposure to light. This property makes 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione suitable for use in optical devices, such as photochromic lenses and displays.
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)8-12-13(17)16(2)14(18)20-12/h3-5,7-8H,1,6H2,2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSSJUATBDWHDO-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Br)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)Br)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5908552.png)
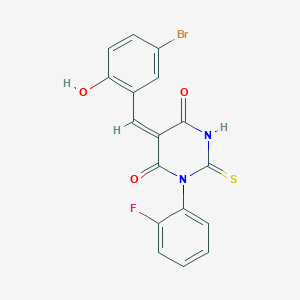
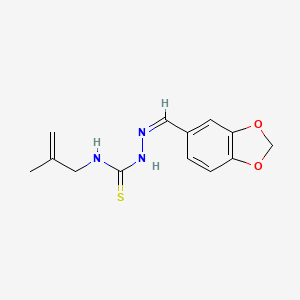

![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908588.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5908589.png)
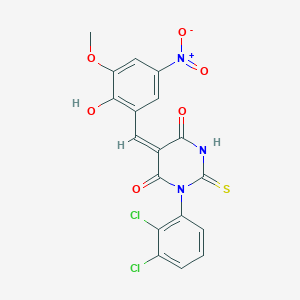
![5-(1,3-benzodioxol-5-ylmethylene)-3-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5908613.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5908618.png)
![2-(4-{[1-(2,3-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)propanoic acid](/img/structure/B5908622.png)
![5-[(5-bromo-2-furyl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908635.png)
![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5908649.png)
